N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene
Overview
Description
“N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene” is a chemical compound that has been studied for its potential fungicidal properties . It has been found to increase the concentration of spermine in the late blight fungus Phytophthora infestans .
Molecular Structure Analysis
The molecular formula of “N,N,N’,N’-Tetraethyl-1,4-diaminobut-2-ene” is C12H26N2 . It has a molecular weight of 198.35 . The compound is achiral, meaning it does not have a non-superimposable mirror image .Chemical Reactions Analysis
The compound has been found to interact with the late blight fungus Phytophthora infestans, causing an increase in the concentration of spermine . This suggests that it may have potential as a fungicide.Scientific Research Applications
Charge Density Studies
- McCormack et al. (1997) synthesized the [PF6]- salt of E-tetraethyl-l,4-diaminobut-2-ene, analyzing its crystal structure and experimental electronic charge distribution. High-level ab initio molecular orbital calculations were performed, revealing insights into its electrostatic potential and Laplacian distributions (McCormack et al., 1997).
Antifungal and Antimalarial Activities
- Slater et al. (1998) discovered that N,N,N',N'-tetraethyl-1,4-diaminobut-2-ene dihydrochloride and its derivatives show strong antifungal activity against various plant pathogens. Additionally, certain N-alkylated putrescine derivatives were synthesized and evaluated for antimalarial activity against Plasmodium falciparum (Slater et al., 1998).
Synthetic Pathways
- Sprott et al. (2001) described the synthesis of 1,4-diamines containing the (Z)-1,4-diaminobut-2-ene subunit via a temporary phosphorus tether/RCM strategy. This method allows for the generation of symmetric and unsymmetric 1,4-diamines, which may have significant synthetic and biological utility (Sprott et al., 2001).
Fungicidal Activity
- Havis et al. (1994) prepared synthetic putrescine analogues, including (E)-N,N,N′,N′-tetraethyl-l,4-diaminobut-2-ene (E-TED), and studied their fungicidal activity against crop pathogens. E-TED was effective in inhibiting the growth of various plant pathogens (Havis et al., 1994).
properties
IUPAC Name |
N,N,N',N'-tetraethylbut-2-ene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-5-13(6-2)11-9-10-12-14(7-3)8-4/h9-10H,5-8,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSWSDCAOQCBEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=CCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942584 | |
Record name | N~1~,N~1~,N~4~,N~4~-Tetraethylbut-2-ene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene | |
CAS RN |
20412-52-6 | |
Record name | N,N,N',N'-Tetraethyl-1,4-diaminobut-2-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020412526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~1~,N~4~,N~4~-Tetraethylbut-2-ene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butenyldiamine, N,N,N',N'-tetraethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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